![molecular formula C23H36N4O2S B14203703 Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate CAS No. 918905-76-7](/img/structure/B14203703.png)
Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate is a chemical compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological applications, particularly in medicinal and material chemistry
Preparation Methods
The synthesis of Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate can be approached through several methods. One common route involves the reaction of benzonitrile with sodium azide in the presence of a catalyst such as nano-ZnO/Co3O4 in dimethylformamide (DMF) at elevated temperatures . Another method includes the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine and ammonia to form a nitrile intermediate, which then undergoes cycloaddition with dicyandiamide and sodium azide . Industrial production methods typically involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the aliphatic chain, depending on the reagents used.
Substitution: The phenyl-tetrazole moiety can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring. Common reagents for these reactions include strong oxidizers, reducing agents, and nucleophiles.
Scientific Research Applications
Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can stabilize negative charges by delocalizing electrons, which enhances receptor-ligand interactions . This property allows the compound to penetrate cell membranes more effectively and interact with specific enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate can be compared with other tetrazole-containing compounds such as:
Losartan: An angiotensin II receptor blocker used in the treatment of hypertension.
Candesartan: Another angiotensin II receptor blocker with similar applications.
MTT (3-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyltetrazolium bromide): A tetrazole used in cell viability assays. The uniqueness of this compound lies in its long aliphatic chain, which imparts distinct physical and chemical properties compared to other tetrazole derivatives.
Properties
CAS No. |
918905-76-7 |
|---|---|
Molecular Formula |
C23H36N4O2S |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
methyl 15-(1-phenyltetrazol-5-yl)sulfanylpentadecanoate |
InChI |
InChI=1S/C23H36N4O2S/c1-29-22(28)19-15-10-8-6-4-2-3-5-7-9-11-16-20-30-23-24-25-26-27(23)21-17-13-12-14-18-21/h12-14,17-18H,2-11,15-16,19-20H2,1H3 |
InChI Key |
ITRKLKDKLGYXIK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCSC1=NN=NN1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Azaspiro[3.5]non-5-ene-2,7-dione, 1,5,9-trimethoxy-](/img/structure/B14203632.png)
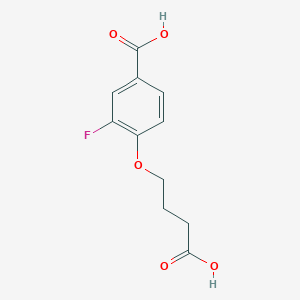
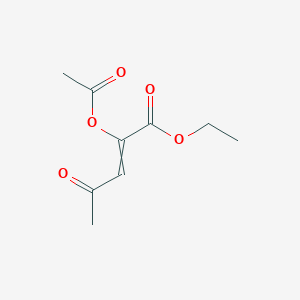

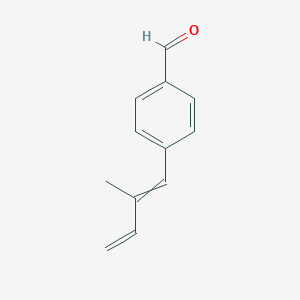
![3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14203684.png)
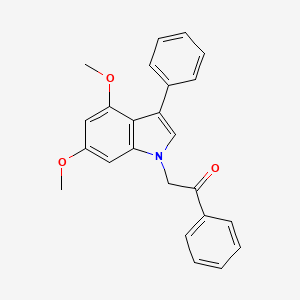
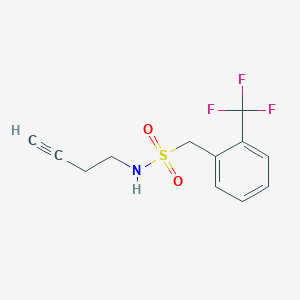
![2-(Dicyclohexylphosphanyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole](/img/structure/B14203699.png)
![2-[(2R,3S,5R)-2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14203714.png)

![5-[(7-{4-[(4-Butylphenyl)ethynyl]phenyl}-7-oxoheptyl)amino]-2-fluorobenzoic acid](/img/structure/B14203729.png)

